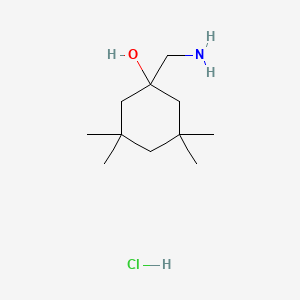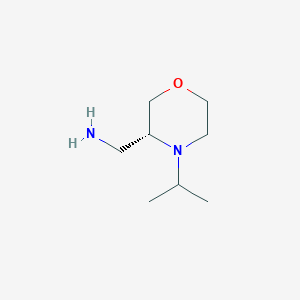
(R)-(4-Isopropylmorpholin-3-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-(4-Isopropylmorpholin-3-yl)methanamine is a chiral amine compound that features a morpholine ring substituted with an isopropyl group and a methanamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-(4-Isopropylmorpholin-3-yl)methanamine typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable alkylating agent under basic conditions.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation using isopropyl halides in the presence of a base.
Attachment of the Methanamine Group:
Industrial Production Methods
In industrial settings, the production of ®-(4-Isopropylmorpholin-3-yl)methanamine may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high enantiomeric purity and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: ®-(4-Isopropylmorpholin-3-yl)methanamine can undergo oxidation reactions to form corresponding oxides or N-oxides.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
®-(4-Isopropylmorpholin-3-yl)methanamine is used as a building block in organic synthesis, particularly in the synthesis of chiral amines and other complex molecules.
Biology
In biological research, this compound is used as a ligand in the study of enzyme-substrate interactions and as a precursor in the synthesis of biologically active molecules.
Medicine
Industry
In the industrial sector, ®-(4-Isopropylmorpholin-3-yl)methanamine is used in the production of specialty chemicals and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of ®-(4-Isopropylmorpholin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved may include modulation of neurotransmitter systems or metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-(4-Isopropylmorpholin-3-yl)methanamine: The enantiomer of the compound, which may have different biological activities.
Morpholine: A simpler analog without the isopropyl and methanamine groups.
®-3-Morpholinylmethanamine: A similar compound lacking the isopropyl group.
Uniqueness
®-(4-Isopropylmorpholin-3-yl)methanamine is unique due to its chiral nature and the presence of both the isopropyl and methanamine groups, which confer specific chemical and biological properties that are not observed in its simpler analogs.
Eigenschaften
Molekularformel |
C8H18N2O |
|---|---|
Molekulargewicht |
158.24 g/mol |
IUPAC-Name |
[(3R)-4-propan-2-ylmorpholin-3-yl]methanamine |
InChI |
InChI=1S/C8H18N2O/c1-7(2)10-3-4-11-6-8(10)5-9/h7-8H,3-6,9H2,1-2H3/t8-/m1/s1 |
InChI-Schlüssel |
KROCSKQKARPGIY-MRVPVSSYSA-N |
Isomerische SMILES |
CC(C)N1CCOC[C@H]1CN |
Kanonische SMILES |
CC(C)N1CCOCC1CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


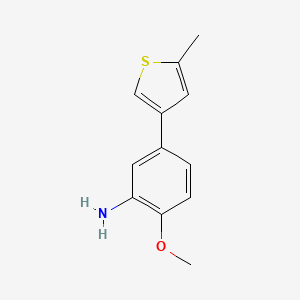
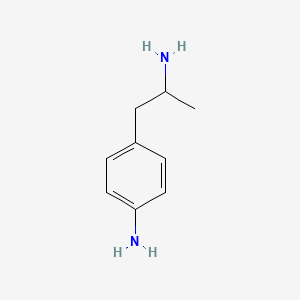

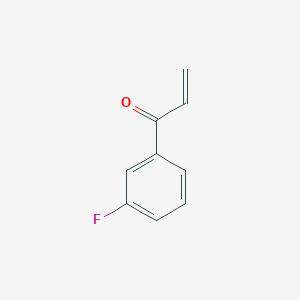


![6-[(Tert-butoxy)carbonyl]-6-azaspiro[4.5]decane-9-carboxylicacid](/img/structure/B13627144.png)

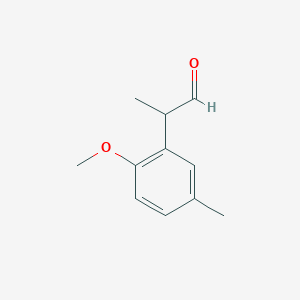
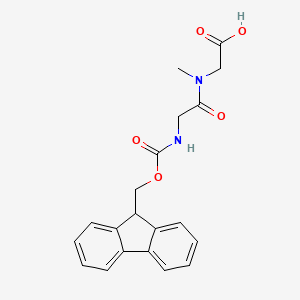
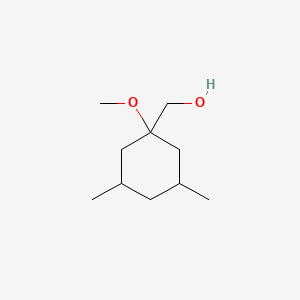
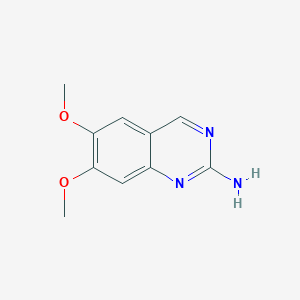
![2-{1-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-imidazol-4-yl)propanamido]cyclopropyl}acetic acid](/img/structure/B13627162.png)
